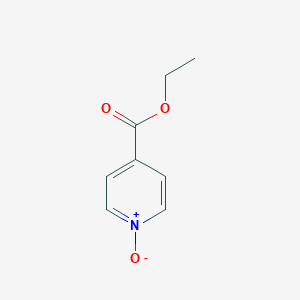

Ethyl isonicotinate 1-oxide

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 1-oxidopyridin-1-ium-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-2-12-8(10)7-3-5-9(11)6-4-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPWRGNWJVVSVIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=[N+](C=C1)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60395308 | |

| Record name | Ethyl 1-oxo-1lambda~5~-pyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14906-37-7 | |

| Record name | Ethyl 1-oxo-1lambda~5~-pyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl Isonicotinate 1-Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to ethyl isonicotinate 1-oxide, a valuable intermediate in pharmaceutical and materials science. The document details established methodologies, including oxidation with meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide in acetic acid, and potassium peroxymonosulfate (Oxone®). Each method is presented with a detailed experimental protocol, a summary of reaction parameters for comparative analysis, and a visual representation of the synthetic workflow.

Introduction

This compound, also known as ethyl 4-pyridinecarboxylate N-oxide, is a key building block in organic synthesis. The introduction of the N-oxide functionality significantly alters the electronic properties of the pyridine ring, enhancing its reactivity and enabling a diverse range of subsequent chemical transformations. This modification makes it a crucial precursor for the synthesis of various biologically active compounds and functional materials. This guide aims to equip researchers with the practical knowledge required to efficiently synthesize this important molecule.

Core Synthesis Methodologies

The synthesis of this compound is primarily achieved through the direct oxidation of the nitrogen atom in the ethyl isonicotinate pyridine ring. The choice of oxidant and reaction conditions is critical and can be tailored based on factors such as scale, available resources, and safety considerations. The three most prevalent and effective methods are detailed below.

Method 1: Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)

Oxidation using m-CPBA is a widely employed and reliable method for the N-oxidation of pyridines. It is known for its high efficiency and generally mild reaction conditions.

-

Reaction Setup: In a round-bottom flask, dissolve ethyl isonicotinate (1.0 equivalent) in dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of m-CPBA: Slowly add meta-chloroperoxybenzoic acid (m-CPBA, 1.2-1.5 equivalents) portion-wise over a period of 15-20 minutes. It is crucial to monitor the internal temperature to prevent a significant increase.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the solution for 2-12 hours.

-

Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.[1]

-

Quenching: Upon completion, cool the mixture back to 0 °C and slowly add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any excess peroxide.

-

Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) twice to remove the m-chlorobenzoic acid byproduct, followed by a single wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by silica gel column chromatography or recrystallization to yield the pure this compound.[1]

Method 2: Oxidation with Hydrogen Peroxide and Acetic Acid

This method utilizes a mixture of hydrogen peroxide and acetic acid, which forms peracetic acid in situ, a potent oxidizing agent. This approach is often favored for its cost-effectiveness, particularly on a larger scale.

-

Reaction Setup: In a round-bottom flask, dissolve ethyl isonicotinate (1.0 equivalent) in glacial acetic acid.

-

Addition of Hydrogen Peroxide: Slowly add 30% hydrogen peroxide (2.0-3.0 equivalents) to the solution while stirring.

-

Heating: Heat the reaction mixture to a temperature of 70-80 °C and maintain this temperature for 6-24 hours.

-

Monitoring: Monitor the reaction's progress by TLC.[1]

-

Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the cooled mixture into an ice-cold, stirred, saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the acetic acid. Caution: This will result in vigorous evolution of carbon dioxide gas.

-

Extraction: Once the mixture is neutralized (pH ~7-8), extract the aqueous layer three times with ethyl acetate or dichloromethane.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product using silica gel column chromatography or recrystallization.

Method 3: Oxidation with Oxone®

Oxone®, a stable and easily handled solid, is a versatile oxidizing agent. Its active component is potassium peroxymonosulfate. This method offers a convenient alternative to peroxy acids.

-

Reaction Setup: In a round-bottom flask, dissolve ethyl isonicotinate (1.0 equivalent) and sodium bicarbonate (3.0-4.0 equivalents) in a mixture of methanol and water (typically a 2:1 or 3:1 ratio).

-

Addition of Oxone®: To this stirred suspension, add Oxone® (1.5-2.0 equivalents) portion-wise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature or a slightly elevated temperature of 40-50 °C for 3-18 hours.

-

Monitoring: Monitor the reaction's progress by TLC.[1]

-

Work-up: Upon completion, add water to dissolve any remaining solids and quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Solvent Removal and Extraction: Remove the methanol under reduced pressure. Extract the remaining aqueous layer three times with ethyl acetate or dichloromethane.

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

-

Purification: Purify the crude product by silica gel column chromatography or recrystallization as described in the m-CPBA method.[1]

Data Presentation: Comparative Summary of Synthesis Methods

| Parameter | Method 1: m-CPBA | Method 2: H₂O₂ / Acetic Acid | Method 3: Oxone® |

| Oxidant | m-Chloroperoxybenzoic Acid | 30% Hydrogen Peroxide | Potassium Peroxymonosulfate |

| Equivalents of Oxidant | 1.2 - 1.5 | 2.0 - 3.0 | 1.5 - 2.0 |

| Solvent | Dichloromethane | Glacial Acetic Acid | Methanol / Water |

| Temperature | 0 °C to Room Temperature | 70 - 80 °C | Room Temperature to 50 °C |

| Reaction Time | 2 - 12 hours | 6 - 24 hours | 3 - 18 hours |

| Quenching Agent | Saturated Na₂S₂O₃ | - | Saturated Na₂S₂O₃ |

| Work-up | NaHCO₃ wash, Brine wash | Neutralization with NaHCO₃ | Solvent removal, Extraction |

| Purification | Column Chromatography / Recrystallization | Column Chromatography / Recrystallization | Column Chromatography / Recrystallization |

Mandatory Visualizations

Experimental Workflow for N-Oxidation

Caption: General workflow for the synthesis of this compound.

Signaling Pathway of N-Oxidation

Caption: Simplified reaction pathway for the N-oxidation of ethyl isonicotinate.

References

Physicochemical properties of Ethyl isonicotinate 1-oxide

An In-depth Technical Guide to the Physicochemical Properties of Ethyl Isonicotinate 1-Oxide

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. The document presents quantitative data in a structured format, details relevant experimental methodologies, and includes visualizations to illustrate key processes.

Compound Identification and Structure

This compound, also known as 4-Pyridinecarboxylic acid, ethyl ester, 1-oxide, is a pyridine N-oxide derivative. Its chemical structure consists of a pyridine ring N-oxidized at position 1, with an ethyl ester group at position 4.

Molecular Formula: C₈H₉NO₃[1][2] Molecular Weight: 167.16 g/mol [1][2] CAS Registry Number: 14906-37-7[1]

Physicochemical Data Summary

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Appearance | Off-white to white solid; Off-white or light yellow crystal | [1][2] |

| Melting Point | 67-70 °C | [1][3][4] |

| Boiling Point | 345.8 ± 15.0 °C at 760 mmHg | [2][4] |

| Density | 1.2 ± 0.1 g/cm³ | [2] |

| Water Solubility | Practically insoluble | [3] |

| Solubility in Organic Solvents | Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform | [3] |

| pKa (Predicted) | -0.37 ± 0.10 | [4] |

| LogP (XLogP3) | 1.29180 | [3] |

| Refractive Index | 1.520 | [2] |

| Flash Point | 162.9 ± 20.4 °C | [2] |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of a specific compound like this compound are often proprietary or not published in extensive detail. However, this section outlines standard, widely accepted methodologies that are used to determine such properties for organic compounds.

Melting Point Determination

The melting point of a solid organic compound is a critical indicator of its purity and is determined as a temperature range over which the solid melts to a liquid.

-

Apparatus: A common method involves using a melting point apparatus, such as a Vernier Melt Station or a similar device.[5]

-

Procedure:

-

A small, dry sample of the crystalline solid is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.[5]

-

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

-

Apparatus: A simple distillation apparatus is typically used.[5] This includes a round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Procedure:

-

The liquid sample is placed in the round-bottom flask.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned correctly to measure the temperature of the vapor as it passes into the condenser.[5]

-

The liquid is heated to a boil.

-

The temperature is recorded when it stabilizes during the distillation of the vapor, which represents the boiling point of the liquid.[5]

-

Solubility Assessment

Solubility is determined by observing the extent to which a compound dissolves in a series of standard solvents.

-

Procedure:

-

A small, measured amount of the solute (this compound) is added to a test tube.

-

A measured volume of a specific solvent (e.g., water, methanol, chloroform) is added.[3]

-

The mixture is agitated or sonicated to facilitate dissolution.

-

The solubility is observed and categorized (e.g., very soluble, soluble, sparingly soluble, insoluble) based on the amount of solute that dissolves in the given volume of solvent.[3][6]

-

Octanol-Water Partition Coefficient (LogP) Determination

The octanol-water partition coefficient (Kow or P) is a measure of a chemical's lipophilicity. It is a key parameter in environmental science and drug development.

-

Method: The shake-flask method is a standard approach.[7]

-

Procedure:

-

A solution of the compound is prepared in either n-octanol or water.

-

This solution is mixed with an equal volume of the other immiscible solvent (water or n-octanol, respectively) in a separatory funnel.

-

The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.

-

The two phases are separated.

-

The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

The LogP value is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

Visualizations

Synthesis and Characterization Workflow

The following diagrams illustrate the logical flow from the starting material to the final characterized compound.

Caption: Synthesis of this compound.

Caption: Experimental workflow for physicochemical characterization.

References

An In-depth Technical Guide to the Solubility of Ethyl Isonicotinate 1-Oxide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ethyl isonicotinate 1-oxide in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on providing robust qualitative descriptions and detailed experimental protocols to enable researchers to determine accurate solubility parameters in their own laboratory settings.

Core Concepts in Solubility

The solubility of a solid compound in a solvent is a critical physicochemical property that influences its behavior in various applications, including chemical synthesis, purification, formulation, and biological assays. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. Factors influencing solubility include the chemical structure of the solute and solvent (polarity, hydrogen bonding capacity), temperature, and pressure.

Solubility Profile of this compound

This compound (CAS No: 14906-37-7), also known as 4-(ethoxycarbonyl)pyridine 1-oxide, is a pyridine N-oxide derivative. The N-oxide functional group significantly influences its polarity and, consequently, its solubility profile compared to its parent compound, ethyl isonicotinate.

Qualitative Solubility Data

Based on available literature, the solubility of this compound can be qualitatively described as follows.[1] This information is summarized in Table 1 for easy reference.

| Solvent | Qualitative Solubility |

| N,N-Dimethylformamide (DMF) | Very soluble |

| Methanol | Soluble |

| Glacial Acetic Acid | Sparingly soluble |

| Chloroform | Very slightly soluble |

| Water | Practically insoluble |

Table 1. Qualitative solubility of this compound in various solvents.

Experimental Protocols for Quantitative Solubility Determination

To obtain precise and reproducible solubility data, standardized experimental protocols are essential. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[2][3][4]

The Shake-Flask Method

This method involves equilibrating an excess amount of the solid compound with the solvent of interest at a constant temperature until saturation is reached. The concentration of the dissolved compound in the saturated solution is then determined analytically.

Materials and Equipment:

-

This compound (solid)

-

Organic solvents of interest (e.g., methanol, ethanol, acetone, ethyl acetate, etc.)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument.

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a known volume of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker. Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure that equilibrium is reached. The equilibration time should be sufficient to allow the concentration of the dissolved solid to become constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of this compound.

-

Calculation: Calculate the solubility of the compound in the solvent, typically expressed in units of mg/mL or mol/L.

Recrystallization for Purification and Solvent Screening

Recrystallization is a common laboratory technique for purifying solid compounds.[5][6] The principles of recrystallization are closely related to solubility, as it relies on the differential solubility of a compound in a hot versus a cold solvent. This process can also serve as a preliminary screening method to identify suitable solvents for solubility studies. An ideal recrystallization solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures.[1]

General Procedure for Single-Solvent Recrystallization:

-

Solvent Selection: In a test tube, add a small amount of this compound and a few drops of the test solvent. If the compound dissolves at room temperature, the solvent is not suitable. If it does not dissolve, heat the mixture. A good solvent will dissolve the compound when hot.

-

Dissolution: Place the bulk of the impure solid in a flask and add a minimal amount of the chosen hot solvent until the solid is completely dissolved.

-

Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution by gravity.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Crystal Collection: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold solvent.

-

Drying: Dry the crystals to remove any residual solvent.

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound using the shake-flask method.

Caption: A flowchart of the shake-flask method for solubility determination.

Conclusion

References

Spectroscopic Analysis of Pyridine N-Oxide Derivatives: A Technical Guide Focused on Ethyl Isonicotinate

For the attention of: Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data of Ethyl Isonicotinate

The following tables summarize the key spectroscopic data that has been reported for ethyl isonicotinate.

Table 1: ¹H NMR Spectroscopic Data for Ethyl Isonicotinate

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.774 | d | Not Reported | H-2, H-6 (Pyridine ring) |

| 7.848 | d | Not Reported | H-3, H-5 (Pyridine ring) |

| 4.418 | q | Not Reported | -CH₂- (Ethyl group) |

| 1.415 | t | Not Reported | -CH₃ (Ethyl group) |

Solvent: CDCl₃, Frequency: 90 MHz

Table 2: Infrared (IR) Spectroscopy Data for Ethyl Isonicotinate

A representative IR spectrum for ethyl isonicotinate is available, though a detailed peak table is not provided in the search results. The spectrum can be accessed for visual inspection.[1]

Table 3: Mass Spectrometry (MS) Data for Ethyl Isonicotinate

| m/z | Relative Intensity (%) |

| 151 | 36.7 |

| 123 | 59.5 |

| 106 | 100.0 |

| 78 | 61.6 |

| 51 | 41.6 |

Ionization Method: Not specified[2]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above. These methodologies are standard in organic chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of the analyte (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical to avoid interference from proton signals of the solvent itself.

-

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the instrument is tuned to the appropriate frequency. A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is recorded.

-

Data Processing: The FID is converted into a spectrum using a Fourier transform. The resulting spectrum is then phased, baseline-corrected, and referenced. The chemical shifts are typically referenced to an internal standard, such as tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like ethyl isonicotinate, a thin film is prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet or a Nujol mull can be prepared.

-

Data Acquisition: The prepared sample is placed in the IR spectrometer. A beam of infrared radiation is passed through the sample. The detector measures the amount of light that is transmitted at different wavenumbers.

-

Data Processing: The data is plotted as transmittance or absorbance versus wavenumber (cm⁻¹). The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer. For volatile compounds, this can be done via direct injection or through a gas chromatograph (GC-MS).

-

Ionization: The sample molecules are ionized. Common ionization techniques include Electron Ionization (EI) and Electrospray Ionization (ESI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a chemical compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

Crystal Structure of Ethyl Isonicotinate 1-Oxide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl isonicotinate 1-oxide, a derivative of the pyridine family, holds significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. The addition of an N-oxide functional group to the ethyl isonicotinate scaffold can significantly alter its electronic properties, reactivity, and intermolecular interactions, making it a valuable subject for structural and functional studies. This technical guide aims to provide a comprehensive overview of the crystal structure of this compound. However, a thorough search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), reveals that the specific crystal structure of this compound as a standalone molecule has not been reported or is not publicly accessible at this time.

This guide will, therefore, focus on the available information regarding its synthesis, general properties, and the crystallographic characteristics of closely related compounds. This comparative approach will offer valuable insights into the expected structural features of this compound, which are crucial for researchers engaged in its study and application.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below, gathered from various chemical suppliers and databases.

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₃ | [1] |

| Molecular Weight | 167.16 g/mol | [1] |

| CAS Number | 14906-37-7 | [1] |

| Appearance | Off-white or light yellow crystal | [1] |

| Boiling Point | 345.8 ± 15.0 °C at 760 mmHg | [1] |

| Density | 1.2 ± 0.1 g/cm³ | [1] |

| Flash Point | 162.9 ± 20.4 °C | [1] |

| Refractive Index | 1.520 | [1] |

Synthesis and Crystallization

Synthesis of Ethyl Isonicotinate

The precursor, ethyl isonicotinate, is typically synthesized via the esterification of isonicotinic acid with ethanol. This reaction is commonly catalyzed by a strong acid.

Oxidation to this compound

The N-oxidation of ethyl isonicotinate can be achieved using various oxidizing agents. A general and widely used method for the N-oxidation of pyridine derivatives involves the use of peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a suitable catalyst.

Experimental Protocol: A General Approach to N-Oxidation

The following is a generalized protocol for the N-oxidation of a pyridine derivative, which can be adapted for the synthesis of this compound.

Materials:

-

Ethyl isonicotinate

-

m-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen Peroxide (30%)

-

Dichloromethane (DCM) or Acetic Acid

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Separatory funnel

Procedure:

-

Dissolve ethyl isonicotinate in a suitable solvent such as dichloromethane in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add a solution of the oxidizing agent (e.g., m-CPBA in DCM) to the cooled solution with continuous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Crystallization for X-ray Diffraction

Obtaining single crystals suitable for X-ray diffraction is a critical step. While a specific protocol for this compound is not available, general techniques for crystallizing small organic molecules can be employed. These include:

-

Slow Evaporation: A solution of the purified compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at room temperature.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the more volatile solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

The choice of solvent is crucial and often determined empirically. Common solvents for crystallization include ethanol, methanol, acetone, ethyl acetate, and hexane, or mixtures thereof.

Prospective Crystal Structure and Intermolecular Interactions

Although the crystal structure of this compound is not available, we can infer potential structural features based on related pyridine-N-oxide derivatives. The N-oxide group is a strong hydrogen bond acceptor, and it is highly likely that the crystal packing of this compound would be dominated by hydrogen bonding and π-π stacking interactions.

The presence of the ester group provides an additional hydrogen bond acceptor site (the carbonyl oxygen) and a potential donor (the ethyl group C-H bonds). The interplay of these interactions would dictate the overall supramolecular architecture. For instance, in the crystal structure of copper(II) isonicotinate-N-oxide complexes, the N-oxide group is actively involved in coordination with the metal center.[2]

Logical Workflow for Structure Determination

The process of determining the crystal structure of a novel compound like this compound follows a well-defined workflow.

Caption: A generalized workflow for the synthesis, crystallization, and crystal structure determination of a small molecule.

Conclusion and Future Directions

While the definitive crystal structure of this compound remains to be elucidated and published, this guide provides a foundational understanding of its properties, synthesis, and potential structural characteristics based on analogous compounds. The lack of a published crystal structure presents a clear research opportunity. Determining the crystal structure of this compound would provide valuable data for computational modeling, understanding its solid-state properties, and designing new materials and pharmaceutical agents. Researchers are encouraged to pursue the synthesis of high-quality single crystals and perform X-ray diffraction analysis to contribute this important piece of structural information to the scientific community.

References

Ethyl Isonicotinate 1-Oxide: A Versatile Building Block for Advanced Research and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl isonicotinate 1-oxide, a pyridine N-oxide derivative, is emerging as a significant and versatile intermediate in the landscape of organic synthesis and medicinal chemistry. Its unique electronic properties, stemming from the N-oxide functionality, render it a valuable precursor for the synthesis of a diverse array of substituted pyridine scaffolds, which are core components of numerous biologically active compounds. This technical guide provides a comprehensive overview of the potential research applications of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of its synthetic utility.

Physicochemical Properties and Synthesis

This compound is the oxidized form of ethyl isonicotinate. The introduction of the N-oxide group significantly alters the reactivity of the pyridine ring, making the positions ortho and para to the nitrogen atom susceptible to nucleophilic attack. Key physicochemical properties of both ethyl isonicotinate and its N-oxide are summarized below for comparative analysis.

| Property | Ethyl Isonicotinate | This compound |

| CAS Number | 1570-45-2 | 14906-37-7 |

| Molecular Formula | C₈H₉NO₂ | C₈H₉NO₃ |

| Molecular Weight | 151.16 g/mol | 167.16 g/mol |

| Appearance | Colorless to light brown liquid | Off-white or light yellow crystal |

| Boiling Point | 92 °C @ 8 mmHg | 345.8±15.0 °C at 760 mmHg[1] |

| Melting Point | Not Applicable | 68-70 °C[2] |

| Solubility | Soluble in common organic solvents such as ethyl acetate, dichloromethane, and N,N-dimethylformamide; insoluble in water.[3] | Soluble in methanol; very soluble in N,N-Dimethylformamide; sparingly soluble in glacial acetic acid; very slightly soluble in chloroform; practically insoluble in water.[2] |

Synthesis of this compound

The most common method for the preparation of this compound is the direct oxidation of ethyl isonicotinate. A typical experimental protocol is as follows:

Experimental Protocol: Oxidation of Ethyl Isonicotinate

-

Reaction Setup: In a dry reaction flask, dissolve ethyl isonicotinate (1.0 eq) in a suitable organic solvent such as chloroform.

-

Oxidation: Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) to the solution at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, add a saturated aqueous solution of sodium carbonate (Na₂CO₃) to neutralize the excess m-CPBA and the resulting m-chlorobenzoic acid until the pH of the aqueous layer is approximately 10.

-

Extraction: Transfer the biphasic mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with chloroform (3 x volume of aqueous layer).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization or column chromatography.

Potential Research Applications in Medicinal Chemistry

The activated pyridine ring of this compound makes it a valuable precursor for the synthesis of various substituted pyridines, which are key pharmacophores in many drug molecules.

Synthesis of Substituted Pyridines

Pyridine N-oxides can be readily functionalized at the C2 and C4 positions through nucleophilic substitution reactions. This reactivity allows for the introduction of a wide range of substituents, leading to the generation of diverse molecular libraries for drug screening.

Precursor for Bioactive Molecules

While direct biological activity data for this compound is not extensively reported, its parent structure, isonicotinic acid, and its derivatives have shown promising pharmacological activities. For instance, certain isonicotinic acid-derived compounds have demonstrated significant anti-inflammatory properties.

A study on novel isonicotinates synthesized from isonicotinic acid revealed potent anti-inflammatory activity, with some compounds exhibiting significantly lower IC₅₀ values than the standard drug ibuprofen. This suggests that derivatives of this compound could be explored for similar activities.

| Compound | % Inhibition at 25 µg/mL | IC₅₀ (µg/mL) |

| Isonicotinate Derivative 5 | 95.9 | 1.42 ± 0.1 |

| Ibuprofen (Standard) | - | 11.2 ± 1.9 |

| Data from a study on isonicotinic acid derivatives as ROS inhibitors. |

Experimental Protocol: In Vitro Anti-Inflammatory Assay (ROS Inhibition)

-

Cell Preparation: Isolate human whole blood and dilute with Hank's Balanced Salt Solution (HBSS).

-

Compound Incubation: Incubate the diluted blood with varying concentrations of the test compound in a 96-well plate.

-

Stimulation: Induce respiratory burst (ROS production) by adding serum-opsonized zymosan.

-

Detection: Measure the chemiluminescence generated by the reaction of ROS with luminol using a luminometer.

-

Data Analysis: Calculate the percentage inhibition of ROS production and determine the IC₅₀ value for each compound.

Conclusion

This compound represents a promising and under-explored building block for the synthesis of novel, biologically active molecules. Its activated pyridine ring system offers a versatile platform for the introduction of diverse functional groups, enabling the rapid generation of compound libraries for high-throughput screening. Further research into the reactivity and applications of this compound is warranted and holds the potential to unlock new avenues in drug discovery and development, particularly in the search for new anti-inflammatory agents and other therapeutics. The detailed protocols and structured data presented in this guide aim to facilitate and inspire such future research endeavors.

References

- 1. watsonnoke.com [watsonnoke.com]

- 2. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and History of Ethyl Isonicotinate 1-Oxide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Ethyl isonicotinate 1-oxide, a pyridine N-oxide derivative, has carved a niche for itself in the landscape of organic synthesis and medicinal chemistry. While not as widely recognized as some of its parent compounds, its history is intertwined with the broader exploration of pyridine chemistry and the quest for novel therapeutic agents. This technical guide delves into the discovery, synthesis, and known characteristics of this compound, providing a consolidated resource for professionals in the field.

Discovery and Historical Context

The specific discovery of this compound is not prominently documented in readily available historical records. Its emergence is intrinsically linked to the pioneering work on pyridine N-oxides. The first synthesis of the parent compound, pyridine-N-oxide, was reported in 1926 by Jakob Meisenheimer, who utilized peroxybenzoic acid for the oxidation of pyridine.[1] This opened the door for the exploration of a new class of heterocyclic compounds with unique reactivity.

Subsequent extensive research, notably by Eiji Ochiai and his contemporaries, significantly expanded the understanding and synthetic methodologies for a wide array of pyridine N-oxide derivatives. While a singular "discovery" paper for this compound is not easily identifiable, its synthesis is a logical extension of the general methods developed for the N-oxidation of pyridine derivatives containing electron-withdrawing groups. It is highly probable that the compound was first synthesized and characterized during the mid-20th century as part of these broader investigations into the reactivity of substituted pyridines.

Physicochemical Properties and Characterization

This compound is a stable, crystalline solid. Key quantitative data for this compound are summarized in the table below, compiled from various chemical suppliers and databases.

| Property | Value | Reference |

| CAS Number | 14906-37-7 | [2] |

| Molecular Formula | C₈H₉NO₃ | [3] |

| Molecular Weight | 167.16 g/mol | [3] |

| Melting Point | 67-70 °C | |

| Boiling Point | 345.8 ± 15.0 °C at 760 mmHg | [3] |

| Density | 1.2 ± 0.1 g/cm³ | [3] |

| Refractive Index | 1.520 | [3] |

Structure:

The structure of this compound features a pyridine ring with an ethyl carboxylate group at the 4-position and an oxygen atom coordinated to the nitrogen atom of the pyridine ring.

Experimental Protocols for Synthesis

The primary route for the synthesis of this compound is the direct oxidation of ethyl isonicotinate. Several oxidizing agents can be employed for this transformation. Below are detailed protocols for two common methods.

Method 1: Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)

This method is a widely used and generally effective procedure for the N-oxidation of pyridines.

Experimental Protocol:

-

Dissolution: Dissolve ethyl isonicotinate (1 equivalent) in a suitable chlorinated solvent, such as dichloromethane (CH₂Cl₂) or chloroform (CHCl₃), in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of m-CPBA: To the stirred solution, add m-CPBA (1.1 to 1.5 equivalents) portion-wise at room temperature. The reaction is typically exothermic, and the temperature should be monitored.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove excess m-CPBA and the resulting m-chlorobenzoic acid. This is followed by washing with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure this compound.

Method 2: Oxidation with Hydrogen Peroxide and Acetic Acid

This classical method provides a cost-effective alternative to peroxy acids.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, mix ethyl isonicotinate (1 equivalent) with glacial acetic acid.

-

Addition of Hydrogen Peroxide: To this solution, add a 30% aqueous solution of hydrogen peroxide (H₂O₂) (2 to 3 equivalents) dropwise while stirring. The temperature should be maintained between 70-80°C.

-

Reaction and Monitoring: Heat the reaction mixture at 70-80°C for several hours. Monitor the reaction progress by TLC.

-

Removal of Excess Peroxide: After the reaction is complete, cool the mixture and carefully decompose the excess hydrogen peroxide by adding a small amount of manganese dioxide (MnO₂) or a solution of sodium bisulfite (NaHSO₃).

-

Solvent Removal: Remove the acetic acid under reduced pressure.

-

Purification: The residue can be purified by recrystallization or column chromatography as described in Method 1.

Logical Workflow for Synthesis

The general workflow for the synthesis and purification of this compound can be visualized as follows:

References

Methodological & Application

Application of Ethyl Isonicotinate 1-Oxide in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl isonicotinate 1-oxide is a heterocyclic building block of significant interest in medicinal chemistry. As a derivative of isonicotinic acid, a core scaffold in various established drugs, its N-oxide functionality offers unique physicochemical properties and reactivity that can be strategically exploited in the design and synthesis of novel therapeutic agents. The introduction of the N-oxide moiety alters the electron distribution within the pyridine ring, enhancing its susceptibility to nucleophilic attack, particularly at the C2 and C6 positions. This reactivity profile, coupled with the potential for the N-oxide group to act as a hydrogen bond acceptor and improve aqueous solubility, makes this compound a versatile intermediate for the development of new drug candidates.

This document provides a summary of the applications of this compound in medicinal chemistry, including detailed experimental protocols for its synthesis and derivatization, and a compilation of available quantitative biological data for related compounds.

Synthesis of this compound

The synthesis of this compound is typically achieved through the oxidation of ethyl isonicotinate. A common and effective method involves the use of meta-chloroperoxybenzoic acid (m-CPBA).

Experimental Protocol: Synthesis of this compound

Materials:

-

Ethyl isonicotinate

-

meta-Chloroperoxybenzoic acid (m-CPBA, typically <77% purity)

-

Chloroform (CHCl₃)

-

Saturated sodium carbonate solution (Na₂CO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask, dissolve ethyl isonicotinate (1.0 equivalent) in chloroform (e.g., 20 mL per 1 g of ethyl isonicotinate).

-

To the stirred solution, add m-CPBA (1.1 equivalents) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully add saturated sodium carbonate solution to the reaction mixture until the pH of the aqueous layer is approximately 10. This step is to neutralize the m-chlorobenzoic acid byproduct.

-

Transfer the biphasic mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with chloroform (3 x volume of the initial organic layer).

-

Combine all organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be further purified by recrystallization or column chromatography if necessary.

Applications in the Synthesis of Bioactive Molecules

This compound serves as a key intermediate for the synthesis of substituted pyridine derivatives, which are scaffolds for a variety of therapeutic targets. The N-oxide functionality activates the pyridine ring for nucleophilic aromatic substitution, allowing for the introduction of various functional groups at the C2 position.

General Workflow for C2-Functionalization

Caption: General workflow for the C2-functionalization of this compound.

Experimental Protocol: Synthesis of 2-Substituted Pyridines from this compound

This protocol describes a general procedure for the addition of Grignard reagents to pyridine N-oxides, followed by rearrangement to afford 2-substituted pyridines.

Materials:

-

This compound

-

Grignard reagent (e.g., Phenylmagnesium bromide, 1.5 equivalents)

-

Anhydrous tetrahydrofuran (THF)

-

Acetic anhydride

-

Round-bottom flask

-

Magnetic stirrer

-

Syringe

-

Reflux condenser

Procedure:

-

To a solution of this compound (1.0 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the Grignard reagent dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Add acetic anhydride (2.0 equivalents) to the reaction mixture.

-

Heat the reaction mixture to 120 °C and maintain for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Potential Therapeutic Applications and Biological Activity Data

While specific drugs directly synthesized from this compound are not extensively documented in publicly available literature, the broader class of isonicotinic acid and pyridine N-oxide derivatives has shown significant promise in various therapeutic areas. The following sections summarize the potential applications and relevant biological data for these related compound classes, which can guide the design of novel derivatives from this compound.

Antitubercular Activity

Isonicotinic acid hydrazide (Isoniazid) is a frontline antitubercular drug. The isonicotinoyl scaffold is therefore a key pharmacophore in the development of new anti-TB agents.

Table 1: Antitubercular Activity of Isonicotinic Acid Hydrazide Derivatives

| Compound | Target | MIC (µg/mL) | Reference |

| Isoniazid | Mycobacterium tuberculosis H37Rv | 0.02-0.06 | [1] |

| Compound 9h¹ | M. tuberculosis H37Rv | 0.2 | |

| Compound 9h¹ | Isoniazid-resistant M. tuberculosis | <0.2 |

¹Structure of Compound 9h: isonicotinic acid N'-[1-(4-chlorophenyl)ethylidene]-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]hydrazide

Anti-inflammatory Activity

Derivatives of isonicotinic acid have been investigated as inhibitors of reactive oxygen species (ROS), which are implicated in inflammatory processes.

Table 2: Anti-inflammatory Activity of Isonicotinate Derivatives

| Compound | Assay | IC₅₀ (µg/mL) | Reference |

| Ibuprofen (Standard) | ROS Inhibition | 11.2 ± 1.9 | [2] |

| Compound 5² | ROS Inhibition | 1.42 ± 0.1 | [2] |

| Compound 8b³ | ROS Inhibition | 3.7 ± 1.7 | [2] |

²Structure of Compound 5: 3-aminophenyl isonicotinate ³Structure of Compound 8b: 4-butyramidophenyl isonicotinate

Anticancer Activity

The pyridine N-oxide motif is present in various compounds with demonstrated cytotoxic activity against cancer cell lines.

Table 3: Cytotoxicity of Substituted Pyridine N-Oxide Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 3-chloropyridine N-oxide | V79 cells | >3200 µg/mL (non-cytotoxic) | [3] |

| 2-chloropyridine N-oxide with pyridine N-oxide | V79 cells | Cytotoxic effects observed | [3] |

Signaling Pathways and Logical Relationships

The derivatization of this compound can be logically structured to explore different chemical spaces for drug discovery.

Caption: Synthetic pathways from this compound to potential therapeutic agents.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its unique reactivity allows for the synthesis of a wide range of substituted pyridine derivatives. While direct biological data for its immediate derivatives are limited in the public domain, the proven activities of related isonicotinic acid and pyridine N-oxide compounds highlight the significant potential of this scaffold in the development of novel drugs for various diseases, including tuberculosis, inflammation, and cancer. The provided protocols offer a starting point for researchers to explore the rich chemistry of this compound and to synthesize novel molecules for biological evaluation.

References

- 1. Synthesis of isonicotinic acid N'-arylidene-N-[2-oxo-2-(4-aryl-piperazin-1-yl)-ethyl]-hydrazides as antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of pyridine N-oxide in the cytotoxicity and genotoxicity of chloropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Ethyl Isonicotinate 1-Oxide as a Versatile Building Block for Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl isonicotinate 1-oxide is a pyridine derivative that serves as a valuable and versatile building block in the synthesis of a wide array of heterocyclic compounds. The presence of the N-oxide functionality activates the pyridine ring for various transformations, most notably 1,3-dipolar cycloaddition reactions. This allows for the construction of fused and substituted heterocyclic systems, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and physical properties. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pyridyl-substituted isoxazoles, a class of five-membered heterocycles with known pharmacological importance.

Key Applications

This compound is primarily utilized as a 1,3-dipole in cycloaddition reactions with various dipolarophiles, particularly alkynes. This reaction provides a direct and efficient route to synthesize 3-(pyridin-4-yl)isoxazoles. The general reaction scheme is depicted below:

Caption: General workflow of the 1,3-dipolar cycloaddition.

This methodology is attractive due to its high regioselectivity and the potential for introducing a variety of substituents onto the isoxazole ring, depending on the choice of the alkyne. The resulting pyridyl-substituted isoxazoles are valuable scaffolds in drug discovery, with reported activities including anticancer, anti-inflammatory, and antimicrobial properties.

Data Presentation: 1,3-Dipolar Cycloaddition of Pyridine N-Oxides with Alkynes

The following table summarizes the reaction conditions and yields for the 1,3-dipolar cycloaddition of various pyridine N-oxides with different alkynes, serving as a reference for the expected outcomes with this compound.

| Entry | Pyridine N-Oxide Derivative | Alkyne | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pyridine N-oxide | Phenylacetylene | Toluene | 110 | 24 | 75 |

| 2 | 4-Methoxypyridine N-oxide | Phenylacetylene | Xylene | 140 | 18 | 82 |

| 3 | Pyridine N-oxide | Dimethyl acetylenedicarboxylate (DMAD) | Dichloromethane | 25 | 12 | 90 |

| 4 | 4-Chloropyridine N-oxide | Dimethyl acetylenedicarboxylate (DMAD) | Acetonitrile | 80 | 6 | 88 |

| 5 | This compound (Predicted) | Phenylacetylene | Toluene | 110 | 24 | ~70-80 |

| 6 | This compound (Predicted) | Dimethyl acetylenedicarboxylate (DMAD) | Dichloromethane | 25 | 12 | ~85-95 |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the preparation of the starting material, this compound, from ethyl isonicotinate.

Materials:

-

Ethyl isonicotinate

-

meta-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen peroxide (30%) and Glacial Acetic Acid

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Round-bottom flask

Procedure using m-CPBA:

-

Dissolve ethyl isonicotinate (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Add m-CPBA (1.1 eq) portion-wise to the stirred solution over 15 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with a saturated aqueous sodium bicarbonate solution to quench the excess peroxyacid.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure this compound.

Procedure using Hydrogen Peroxide and Acetic Acid:

-

In a round-bottom flask, mix ethyl isonicotinate (1.0 eq) with glacial acetic acid.

-

Slowly add 30% hydrogen peroxide (1.5 eq) to the mixture while stirring.

-

Heat the reaction mixture to 70-80 °C for 3-5 hours. Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate.

-

Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product as described above.

Caption: Experimental workflow for the synthesis of this compound.

Protocol 2: Synthesis of Ethyl 3-(pyridin-4-yl)-5-phenylisoxazole-4-carboxylate via 1,3-Dipolar Cycloaddition

This protocol details the [3+2] cycloaddition reaction between this compound and phenylacetylene.

Materials:

-

This compound

-

Phenylacetylene

-

Anhydrous toluene

-

Reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous toluene.

-

Add phenylacetylene (1.2 eq) to the solution.

-

Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.

-

Maintain the reaction at reflux for 24-48 hours. Monitor the progress of the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the resulting crude residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired pyridyl-substituted isoxazole.

Protocol 3: Synthesis of Dimethyl 3-(4-ethoxycarbonylpyridin-1-ium-1-yl)isoxazole-4,5-dicarboxylate

This protocol describes the reaction of this compound with an electron-deficient alkyne, dimethyl acetylenedicarboxylate (DMAD).

Materials:

-

This compound

-

Dimethyl acetylenedicarboxylate (DMAD)

-

Anhydrous dichloromethane (DCM)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add DMAD (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure isoxazole derivative.

Caption: General experimental workflow for 1,3-dipolar cycloaddition.

Signaling Pathways and Logical Relationships

The reactivity of this compound in 1,3-dipolar cycloadditions can be understood through Frontier Molecular Orbital (FMO) theory. The N-oxide acts as the 1,3-dipole, and its Highest Occupied Molecular Orbital (HOMO) interacts with the Lowest Unoccupied Molecular Orbital (LUMO) of the alkyne (the dipolarophile). The energy gap between these orbitals dictates the reactivity. Electron-withdrawing groups on the alkyne lower its LUMO energy, generally leading to a faster reaction rate.

Caption: FMO interaction in the 1,3-dipolar cycloaddition.

Conclusion

This compound is a highly effective reagent for the synthesis of pyridyl-substituted heterocyclic compounds, particularly isoxazoles, via 1,3-dipolar cycloaddition reactions. The protocols provided herein offer a foundation for researchers to explore the rich chemistry of this building block. The ability to readily access these complex heterocyclic scaffolds opens up new avenues for the development of novel therapeutic agents and functional materials. Further exploration of different alkynes and reaction conditions can lead to a diverse library of compounds for various applications.

Application Notes and Protocols for the Purification of Ethyl Isonicotinate 1-Oxide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed techniques for the purification of Ethyl isonicotinate 1-oxide (CAS No: 14906-37-7), a key intermediate in pharmaceutical synthesis. The protocols outlined below are designed to yield a high-purity product suitable for further downstream applications.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is essential for developing effective purification strategies.

Data Summary:

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₃ | [1][2] |

| Molecular Weight | 167.16 g/mol | [1][2] |

| Appearance | White to off-white or light yellow crystalline powder/solid.[1][2][3] | [1][2][3] |

| Melting Point | 67-70 °C | [1][3] |

| Boiling Point | 345.8 ± 15.0 °C (Predicted) | [1][2] |

| Solubility | Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water.[1] | [1] |

| Storage | Store at room temperature in an inert atmosphere, sealed and away from light.[2][3] | [2][3] |

Handling Precautions:

-

Handle in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

Purification Protocols

Two primary methods for the purification of solid organic compounds are recrystallization and column chromatography. The choice of method will depend on the nature and quantity of impurities.

Protocol 1: Recrystallization

Recrystallization is an effective technique for purifying crystalline solids by separating impurities based on differences in solubility.[4] The selection of an appropriate solvent is critical for successful recrystallization.

Principle: The impure solid is dissolved in a minimum amount of a hot solvent in which the compound is highly soluble. Upon cooling, the solubility of the compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the solvent.[4]

Recommended Solvent Systems: Based on the known solubility profile, suitable solvent systems for the recrystallization of this compound include:

-

Single Solvent: Methanol

-

Two-Solvent System: Chloroform/Hexane or Ethyl Acetate/Hexane

Experimental Protocol (Two-Solvent System: Chloroform/Hexane):

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of chloroform (a solvent in which the compound is sparingly soluble) and gently heat the mixture on a hot plate with stirring until the solid completely dissolves.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

-

Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Remove the flask from the heat. Slowly add hexane (an anti-solvent in which the compound is insoluble) dropwise to the hot solution with continuous swirling until the solution becomes slightly turbid.

-

Cooling: Allow the flask to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold hexane to remove any residual impurities.

-

Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (e.g., 40-50 °C) to a constant weight.

Protocol 2: Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.[5] For a polar compound like this compound, normal-phase chromatography is a suitable approach.

Principle: A solution of the crude compound is loaded onto a column packed with a solid adsorbent (stationary phase). A solvent (mobile phase) is then passed through the column. Compounds with a higher affinity for the stationary phase will move down the column more slowly than compounds with a lower affinity, thus achieving separation.[5]

Experimental Protocol:

-

Stationary Phase Selection: Silica gel is a common and effective stationary phase for the purification of polar compounds.

-

Mobile Phase (Eluent) Selection: The choice of eluent is critical. A solvent system that provides good separation on a Thin Layer Chromatography (TLC) plate should be used. For this compound, a gradient of ethyl acetate in hexane or dichloromethane in methanol is recommended. A typical starting point for TLC analysis would be a 50:50 mixture of ethyl acetate and hexane.

-

Column Packing:

-

Securely clamp a glass chromatography column in a vertical position.

-

Place a small plug of cotton or glass wool at the bottom of the column.

-

Add a thin layer of sand.

-

Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 20% ethyl acetate in hexane).

-

Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.

-

Add another thin layer of sand on top of the silica gel.

-

-

Sample Loading:

-

Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent if necessary.

-

Carefully apply the sample solution to the top of the column.

-

-

Elution:

-

Begin eluting the column with the initial, less polar solvent mixture.

-

Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compound down the column.

-

-

Fraction Collection: Collect the eluent in a series of labeled test tubes or flasks.

-

Analysis: Analyze the collected fractions using TLC to identify which fractions contain the purified product.

-

Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Workflow and Logic Diagram

The following diagram illustrates the general workflow for the purification of this compound.

Caption: Purification workflow for this compound.

Disclaimer: These protocols are intended as a guide and may require optimization based on the specific nature and extent of impurities in the starting material. All procedures should be carried out by trained personnel in a suitable laboratory setting.

References

Catalytic Applications of Metal Complexes with Ethyl Isonicotinate 1-Oxide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the potential catalytic applications of metal complexes featuring ethyl isonicotinate 1-oxide as a ligand. While direct catalytic data for this specific ligand are emerging, its structural and electronic similarity to isonicotinic acid N-oxide and other pyridine N-oxide derivatives allows for the extrapolation of its utility in a range of important organic transformations. The N-oxide moiety can enhance the catalytic activity of the metal center by modifying its electronic properties and facilitating substrate coordination. The ethyl ester group can influence the solubility and stability of the complex.

This guide is structured around three key catalytic applications: copper-catalyzed oxidation reactions, palladium-catalyzed cross-coupling reactions, and rhodium-catalyzed hydrogenation reactions. Each section includes a summary of relevant data from analogous systems, a detailed experimental protocol, and a visualization of the process.

Copper-Catalyzed Oxidation Reactions

Copper complexes are well-known catalysts for a variety of oxidation reactions, including the oxidation of alcohols and phenols. The pyridine N-oxide ligand can stabilize the copper center in different oxidation states and participate in the catalytic cycle. Copper complexes of this compound are proposed to be effective catalysts for the aerobic oxidation of catechols to o-quinones and the oxidation of alcohols.

Data Presentation: Catalytic Oxidation of Catechol with Copper Complexes

The following table summarizes representative data for the oxidation of catechol to o-quinone using in situ formed copper complexes with pyrazole-based ligands, which serve as an analogue for the potential activity of copper-ethyl isonicotinate 1-oxide complexes.

| Ligand | Copper Salt | Solvent | Reaction Rate (µmol L⁻¹ min⁻¹) | Reference |

| Pyrazole Ligand L₁ | CuCl₂ | Methanol | 0.1458 | [1] |

| Pyrazole Ligand L₂ | CuSO₄ | Methanol | 14.115 | [1] |

| Pyrazole Ligand L₂ | Cu(CH₃COO)₂ | Methanol | 41.67 (Vmax) | [1] |

Experimental Protocol: Proposed Catalytic Oxidation of Catechol

This protocol describes a general procedure for the oxidation of catechol to o-quinone using a hypothetical copper(II) complex of this compound.

Materials:

-

[Cu(this compound)₂Cl₂] (Hypothetical catalyst)

-

Catechol

-

Methanol (Spectroscopic grade)

-

UV-Vis Spectrophotometer

Procedure:

-

Catalyst Solution Preparation: Prepare a 1 mM stock solution of the [Cu(this compound)₂Cl₂] catalyst in methanol.

-

Substrate Solution Preparation: Prepare a 0.1 M stock solution of catechol in methanol.

-

Reaction Setup: In a quartz cuvette, place 2 mL of the catalyst solution.

-

Initiation of Reaction: To initiate the reaction, add 1 mL of the catechol stock solution to the cuvette.

-

Monitoring the Reaction: Immediately start monitoring the reaction by recording the UV-Vis spectra at regular time intervals. The formation of o-quinone can be followed by the increase in absorbance at its characteristic wavelength (around 390 nm).

-

Data Analysis: Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot using the Beer-Lambert law.

Visualization: Catalytic Oxidation Workflow

Caption: Workflow for the catalytic oxidation of catechol.

Palladium-Catalyzed C-H Functionalization

Palladium-catalyzed C-H functionalization is a powerful tool for the synthesis of complex organic molecules. Pyridine N-oxides are excellent directing groups for the ortho-C-H activation of the pyridine ring. It is anticipated that palladium complexes of this compound will catalyze the direct arylation and alkenylation of the pyridine ring.

Data Presentation: Palladium-Catalyzed Alkenylation of Pyridine N-Oxides

The following table presents data on the palladium-catalyzed alkenylation of various pyridine N-oxides, demonstrating the potential scope for complexes of this compound.[2]

| Pyridine N-Oxide Substrate | Olefin | Product | Yield (%) |

| Pyridine N-oxide | Styrene | 2-Styrylpyridine N-oxide | 95 |

| 4-Methylpyridine N-oxide | Styrene | 4-Methyl-2-styrylpyridine N-oxide | 92 |

| 4-Chloropyridine N-oxide | Styrene | 4-Chloro-2-styrylpyridine N-oxide | 85 |

| Pyridine N-oxide | Ethyl acrylate | Ethyl 3-(N-oxopyridin-2-yl)acrylate | 88 |

Experimental Protocol: Proposed Palladium-Catalyzed ortho-Arylation

This protocol outlines a proposed method for the palladium-catalyzed direct arylation of a pyridine N-oxide derivative with an unactivated arene.[3]

Materials:

-

Pyridine N-oxide derivative (e.g., 4-methylpyridine N-oxide)

-

Arene (e.g., Benzene)

-

Pd(OAc)₂

-

Ag₂CO₃

-

Anhydrous solvent (e.g., 1,4-dioxane)

-

Schlenk tube

Procedure:

-

Reaction Setup: To a Schlenk tube, add the pyridine N-oxide derivative (0.5 mmol), Pd(OAc)₂ (10 mol%), and Ag₂CO₃ (1.1 mmol).

-

Solvent and Reagent Addition: Under an inert atmosphere (e.g., argon), add the arene (2.0 mL) and anhydrous 1,4-dioxane (1.0 mL).

-

Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture at 130 °C for 12 hours with vigorous stirring.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

-

Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to obtain the desired ortho-arylated product.

Visualization: Catalytic Cycle for Pd-Catalyzed C-H Arylation

Caption: Proposed catalytic cycle for C-H arylation.

Rhodium-Catalyzed Hydrogenation of the Pyridine Ring

Rhodium complexes are highly effective catalysts for the hydrogenation of aromatic rings, including the pyridine nucleus, to afford piperidines, which are important scaffolds in pharmaceuticals. Rhodium complexes of this compound are expected to facilitate the reduction of the pyridine ring under mild conditions.

Data Presentation: Rhodium-Catalyzed Hydrogenation of Functionalized Pyridines

The table below summarizes the results for the hydrogenation of various functionalized pyridines using a rhodium oxide catalyst, indicating the potential for this compound complexes in similar transformations.[4]

| Substrate | Product | Yield (%) |

| 4-Hydroxymethylpyridine | 4-(Hydroxymethyl)piperidine | >99 |

| Methyl isonicotinate | Methyl piperidine-4-carboxylate | 98 |

| Isonicotinamide | Piperidine-4-carboxamide | 95 |

| 4-Chloropyridine | 4-Chloropiperidine | 85 |

Experimental Protocol: Proposed Rhodium-Catalyzed Hydrogenation

This protocol provides a general procedure for the hydrogenation of a substituted pyridine using a rhodium catalyst.[4]

Materials:

-

Substituted pyridine (e.g., ethyl isonicotinate)

-

Rhodium catalyst (e.g., Rh₂O₃ or a [Rh(this compound)₂Cl₂] complex)

-

Solvent (e.g., 2,2,2-Trifluoroethanol - TFE)

-

Hydrogen gas (H₂)

-

Autoclave

Procedure:

-

Reaction Setup: In a glass vial equipped with a stirrer bar, add the pyridine substrate (0.8 mmol) and the rhodium catalyst (0.5 mol%).

-

Solvent Addition: Add the solvent (1 mL of TFE).

-

Hydrogenation: Place the vial in an autoclave. Purge the autoclave with hydrogen gas three times before pressurizing to 5 bar of H₂.

-

Reaction Conditions: Heat the reaction mixture to 40 °C and stir for 16 hours.

-

Work-up: After cooling and carefully venting the autoclave, the reaction mixture can be analyzed directly by NMR or GC to determine the conversion and yield. For isolation, the solvent can be removed under reduced pressure, and the residue purified by appropriate methods.

Visualization: Logical Flow of Pyridine Hydrogenation

Caption: Logical flow of pyridine hydrogenation.

References

- 1. mdpi.com [mdpi.com]

- 2. Palladium-catalyzed C-H functionalization of pyridine N-oxides: highly selective alkenylation and direct arylation with unactivated arenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]

Troubleshooting & Optimization

Common side reactions with Ethyl isonicotinate 1-oxide